molecular formula C10H13N3 B020348 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-06-9

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B020348
M. Wt: 175.23 g/mol
InChI Key: XWWJWZJOSWSJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a chemical compound that has been investigated for various applications in chemistry and pharmacology. It's known for its unique molecular structure and properties which enable its use in diverse synthetic applications.

Synthesis Analysis

  • Innovative approaches to the synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of angiotensin II antagonists, have been developed. Two methods are described: the first involves the conversion of 1,1-bis(methylthio)-2-nitroethene to 2-amino-4,6-dimethyl-3-nitropyridine and subsequent catalytic hydrogenation. The second method utilizes propionitrile conversion to an imidate hydrochloride followed by reaction with aminoacetonitrile in the presence of acetylacetone (Stucky, Roduit, & Schmidt, 1997).

Molecular Structure Analysis

  • The molecular structures and vibrational properties of 1H-imidazo[4,5-b]pyridine have been extensively studied using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, coupled with density functional theory (DFT) calculations. These studies have revealed the compound's crystalline structure and unique spectral characteristics (Dymińska et al., 2010).

Chemical Reactions and Properties

  • Imidazo[4,5-b]pyridine derivatives have been shown to engage in various chemical reactions, including those useful for the synthesis of potential anticancer agents and novel fluorescent organic compounds. For instance, oxidative cyclization reactions have been used to create diverse imidazopyridine derivatives with potential pharmacological activities (Temple et al., 1987).

Physical Properties Analysis

  • The physical properties of imidazo[4,5-b]pyridine derivatives have been characterized in terms of their solid-state stability and fluorescent properties. These properties vary based on the molecular structure and substituent effects, as observed in various synthesized derivatives (Tomoda et al., 1999).

Chemical Properties Analysis

  • Chemical properties such as the reactivity and stability of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. Studies have explored these aspects through a variety of chemical reactions and theoretical analyses, shedding light on the compound's versatile chemical behavior (Lorenc et al., 2008).

Scientific Research Applications

Innovative Synthesis Approaches

Industrial-Scale Production of Angiotensin II Receptor Antagonists : 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine serves as a crucial intermediate in synthesizing potent angiotensin II antagonists. Two synthesis routes have been explored: the first converts 1,1-bis(methylthio)-2-nitroethene to 2-amino-4,6-dimethyl-3-nitropyridine, followed by catalytic hydrogenation. The second involves propionitrile conversion to imidate hydrochloride, then reacting with aminoacetonitrile and acetylacetone to yield the desired product. The propionitrile route was successfully scaled up for pilot plant production (Stucky, Roduit, & Schmidt, 1997).

Antituberculotic Activity

Potential Antituberculotic Agents : A study synthesized 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their antituberculotic potential. Various compounds, including methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones, were synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).

Anticancer Potential

Synthesis of Anticancer Agents : Imidazo[4,5-b]pyridines have been synthesized and investigated for their anticancer properties. The study developed routes for synthesizing these compounds by cyclizing substituted amino-diaminopyridines with ethyl orthoformate. Oxidative cyclization of diaminopyridines with aryl aldehydes produced imidazopyridine ring systems, showing significant antitumor activity in mice (Temple, Rose, Comber, & Rener, 1987).

Novel Synthetic Routes

Synthesis of Pyridin-7-ol Derivatives : A novel method led to 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol through a series of intermediates, starting from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate. This synthesis pathway involved ring-chain tautomerizations and rearrangements, yielding structurally interesting compounds (Lis, Traina, & Huffman, 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJWZJOSWSJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431137
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

CAS RN

133240-06-9
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-Amino-3-nitro-4,6-dimethylpyridine and 2-Amino-4,6-dimethyl-5-nitropyridine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 hours. Filtration (celite), and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 hours then to 100° C. for 1 hour. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture of the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/ EtOAc) gave 1.66 g of the tilte compound as the slower eluting component. 1H NMR (CD3OD, 300MHz) δ6.95 (s, 1H), 2.92 (q, 2H, J=7.8 Hz), 2.54 (apparent s, 6H), 1.40 (t, 3H, J=7.8 Hz)
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-amino-3-nitro-4,6-dimethylpyridine and 2-amino-5-nitro-4,6-dimethylpyrdine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 h. Filtration through a celite pad, and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 h then to 100° C. for 1 hour. The inside walls of the flask were scraped with a spatula to assist dissolution of the solids. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture or the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/EtOAc) gave 1.66 g of the title compound as the slower eluting component.
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.